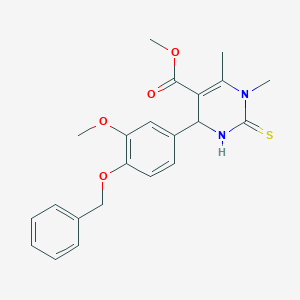
Methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by the following structural formula:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A comparative analysis of various synthesized derivatives showed promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Type |
|---|---|---|
| A | 15 | Staphylococcus aureus |
| B | 12 | E. coli |
| C | 18 | Salmonella typhi |
| D | 10 | Pseudomonas aeruginosa |
Note: The values are indicative and vary based on experimental conditions.
The proposed mechanism for the antimicrobial activity includes the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of methoxy and phenyl groups in the structure enhances lipophilicity, facilitating better penetration through bacterial membranes.
Study 1: Antimicrobial Screening
In a study conducted by Hublikar et al. (2019), a series of methyl pyrrole derivatives were synthesized and screened for antimicrobial activity. The study found that certain derivatives exhibited significant antibacterial effects against common pathogens such as Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on human cancer cell lines using the MTT assay. The results indicated that the compound exhibited selective cytotoxicity against breast cancer cells with an IC50 value of 30 µM, suggesting potential for further development as an anticancer agent .
属性
IUPAC Name |
methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-14-19(21(25)27-4)20(23-22(29)24(14)2)16-10-11-17(18(12-16)26-3)28-13-15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEPBGQPICENJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














